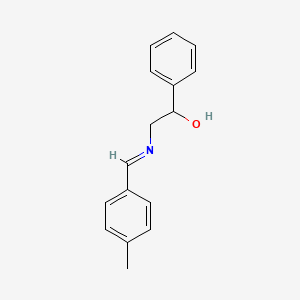
(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol is a Schiff base compound, characterized by the presence of an imine group (C=N) formed by the condensation of an aldehyde or ketone with a primary amine. Schiff bases are known for their stability and versatility in forming complexes with metal ions, making them valuable in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol typically involves the condensation reaction between 4-methylbenzaldehyde and 2-amino-1-phenylethanol. The reaction is usually carried out in an organic solvent such as ethanol or methanol, often under reflux conditions to facilitate the reaction. The reaction can be catalyzed by acids to increase the yield and reaction rate .
Industrial Production Methods
Industrial production would likely involve optimizing reaction conditions to maximize yield and purity, using large-scale reactors and continuous flow processes to ensure efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted imines or other derivatives.
Scientific Research Applications
(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Exhibits antimicrobial, antioxidant, and anticancer activities, making it valuable in biological studies.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Used in the synthesis of dyes, pigments, and polymer stabilizers.
Mechanism of Action
The mechanism of action of (E)-2-(4-Methylbenzylideneamino)-1-phenylethanol involves its ability to form stable complexes with metal ions through the imine group. This chelation can influence the electron distribution in the coordination sphere of the metal, affecting its reactivity and properties. The compound’s biological activities are attributed to its ability to interact with cellular targets, such as enzymes and DNA, through coordination and hydrogen bonding .
Comparison with Similar Compounds
Similar Compounds
Schiff Bases: General class of compounds with similar imine groups.
Benzylideneamines: Compounds with a benzylidene group attached to an amine.
Phenylethanolamines: Compounds with a phenylethanol group attached to an amine.
Uniqueness
(E)-2-(4-Methylbenzylideneamino)-1-phenylethanol is unique due to its specific structure, which combines the properties of both benzylidene and phenylethanol groups. This unique combination enhances its ability to form stable metal complexes and exhibit diverse biological activities .
Properties
IUPAC Name |
2-[(4-methylphenyl)methylideneamino]-1-phenylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)11-17-12-16(18)15-5-3-2-4-6-15/h2-11,16,18H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VALXARUKZDDWTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


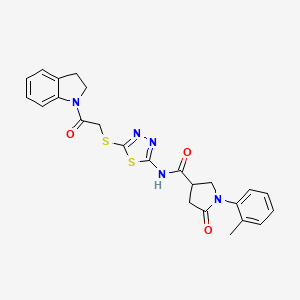
![[(E)-[(4E)-5-Methyl-4-(2-methylbenzoyl)oxyimino-2-propan-2-ylcyclohexa-2,5-dien-1-ylidene]amino] 2-methylbenzoate](/img/structure/B2942730.png)
![1H,4H,5H,6H-cyclopenta[d]imidazole-2-thiol](/img/structure/B2942731.png)
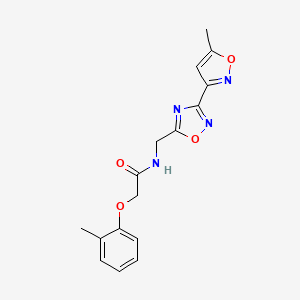
![N-(4-fluorophenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2942736.png)
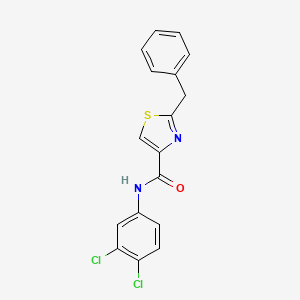
![5-[(3As,4S,6aR)-5-imino-2,5-dioxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B2942739.png)
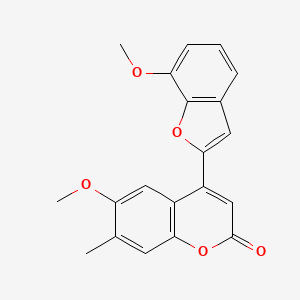
![Methyl (E)-4-[4-(tert-butylcarbamoyl)-N-methylanilino]-4-oxobut-2-enoate](/img/structure/B2942743.png)
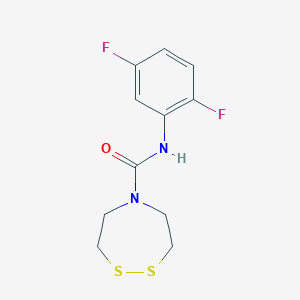
![2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2942745.png)
![Thiazolo[5,4-c]pyridine](/img/structure/B2942746.png)
